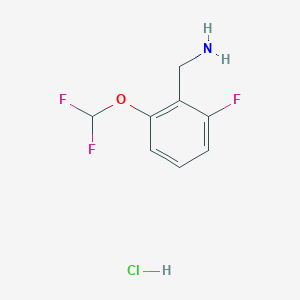

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(difluoromethoxy)-6-fluorophenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSHGBUTBUFECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: A Keystone Intermediate for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4), a fluorinated benzylamine derivative of significant interest in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications as a strategic building block in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in the design of next-generation therapeutics.

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.

This compound is a prime example of a building block designed to impart these favorable characteristics. The presence of both a difluoromethoxy group and a fluorine atom on the benzylamine scaffold offers a unique combination of properties that can be exploited by medicinal chemists to overcome common challenges in drug development, such as poor metabolic stability and off-target effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and drug design.

| Property | Value |

| CAS Number | 1354951-46-4[1] |

| Molecular Formula | C₈H₉ClF₃NO[1] |

| Molecular Weight | 227.61 g/mol [1] |

| Appearance | Solid[2] |

| Purity | ≥95%[2] |

| Storage Conditions | Inert atmosphere, 2-8°C[1] |

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves the reduction of the corresponding nitrile precursor, 2-(Difluoromethoxy)-6-fluorobenzonitrile (CAS No. 221202-14-8)[3].

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 2-(Difluoromethoxy)-6-fluorobenzonitrile

Disclaimer: This protocol is a representative procedure based on established methods for nitrile reduction. All work should be conducted by trained professionals in a well-ventilated fume hood, adhering to all necessary safety precautions.

Materials and Reagents:

-

2-(Difluoromethoxy)-6-fluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C, 10%)

-

Anhydrous tetrahydrofuran (THF) or Ethyl acetate

-

Hydrochloric acid (concentrated)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Deionized water

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve 2-(Difluoromethoxy)-6-fluorobenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation of Free Base: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude 2-(Difluoromethoxy)-6-fluorobenzylamine.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (or dioxane) until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Method 2: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-(Difluoromethoxy)-6-fluorobenzonitrile (1.0 eq.) in a suitable solvent such as ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on carbon (5-10 mol%) to the solution.

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

-

Salt Formation: To the filtrate, add a solution of HCl in diethyl ether or isopropanol and stir.

-

Purification: Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[4][5][6] Catalytic hydrogenation offers a milder and often cleaner alternative, avoiding the need for a hazardous quenching procedure.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water, hence the strict requirement for anhydrous solvents and a dry atmosphere.[7]

-

Salt Formation: The hydrochloride salt is typically more stable, crystalline, and easier to handle than the free base, which may be an oil.[8]

Applications in Drug Development

The strategic placement of the difluoromethoxy group makes this compound a valuable building block in medicinal chemistry.

The Role of the Difluoromethoxy Group

The -OCF₂H group is often considered a bioisostere of the hydroxyl (-OH), thiol (-SH), or methoxy (-OCH₃) groups. Its key advantages include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can increase the half-life of a drug.[9]

-

Modulation of Lipophilicity: The difluoromethoxy group increases lipophilicity to a lesser extent than the more common trifluoromethoxy group, providing a finer tool for tuning a drug's solubility and permeability.

-

Hydrogen Bond Donor: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets.[9]

Caption: Bioisosteric replacement with the difluoromethoxy group.

Potential Therapeutic Areas

While specific examples of marketed drugs containing the 2-(difluoromethoxy)-6-fluorobenzylamine moiety are not yet prevalent, its structural features suggest its utility in the development of novel therapeutics for a range of diseases, including:

-

Oncology: The enhanced metabolic stability can be advantageous for developing kinase inhibitors and other anti-cancer agents.[10]

-

Neuroscience: The modulation of lipophilicity can aid in designing drugs that can cross the blood-brain barrier to treat central nervous system disorders.

-

Infectious Diseases: The unique electronic properties of the fluorinated ring can be exploited to design novel antibacterial and antiviral agents.

Analytical Characterization

While a publicly available, comprehensive set of analytical data for this compound is limited, the following are expected characteristic spectral features based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.8 ppm, a triplet for the -OCF₂H proton around δ 6.5-7.0 ppm with a large J-coupling to fluorine, a singlet or broad singlet for the -CH₂- group around δ 4.0-4.5 ppm, and a broad singlet for the -NH₃⁺ protons.[9][11] |

| ¹³C NMR | Aromatic carbons with characteristic shifts and C-F couplings. The -CH₂- carbon would appear around δ 40-50 ppm. The -OCF₂H carbon will be a triplet with a large C-F coupling constant.[12][13][14] |

| Mass Spectrometry | The mass spectrum (ESI+) would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 206.07.[15][16] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a difluoromethoxy group and a fluorine atom on a benzylamine scaffold provides a powerful tool for modulating the properties of drug candidates. The synthetic route via the reduction of the corresponding nitrile is a robust and scalable method for its preparation. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. This compound [cymitquimica.com]

- 3. 2,6-Difluorobenzylamine [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 8. US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google Patents [patents.google.com]

- 9. 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 2,6-Difluorobenzylamine [webbook.nist.gov]

- 16. US10646481B2 - Pharmaceutical composition and administrations thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(difluoromethoxy)-6-fluorobenzylamine hydrochloride, a valuable building block in medicinal chemistry. The difluoromethoxy group is a key structural motif known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details a multi-step synthesis commencing with the preparation of 2-fluoro-6-hydroxybenzonitrile, followed by a crucial difluoromethylation step, subsequent reduction of the nitrile functionality, and concluding with the formation of the hydrochloride salt. The causality behind experimental choices, detailed protocols, and characterization methods are presented to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug discovery. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its strong electron-withdrawing nature and increased lipophilicity can profoundly alter the physicochemical properties of a parent molecule, often leading to improved membrane permeability, enhanced metabolic stability, and modulated binding interactions with biological targets.[1] The target compound, this compound, incorporates this valuable moiety, making it a desirable intermediate for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be strategically divided into four key stages. This pathway is designed for efficiency and scalability, utilizing readily available starting materials and well-established chemical transformations.

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Fluoro-6-hydroxybenzonitrile

The synthesis begins with the preparation of the pivotal intermediate, 2-fluoro-6-hydroxybenzonitrile. This compound serves as the scaffold for the subsequent introduction of the difluoromethoxy group.

Rationale for Synthetic Approach

A common and effective method for the synthesis of 2-fluoro-6-hydroxybenzonitrile is the demethylation of the commercially available 2-fluoro-6-methoxybenzonitrile. The use of pyridinium hydrochloride as the demethylating agent is advantageous due to its effectiveness and relatively straightforward workup procedure.

Experimental Protocol: Demethylation of 2-Fluoro-6-methoxybenzonitrile[2][3]

-

Reaction Setup: To a 2-liter flask, add 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of aqueous pyridinium solution.

-

Reaction Execution: Slowly bubble hydrogen chloride gas into the flask under a protective inert atmosphere.

-

Heat the reaction mixture slowly to 190 °C and maintain this temperature with stirring for 5 hours.

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature overnight with slow stirring.

-

Add 1000 mL of water to the cooled mixture and heat to 80 °C.

-

Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases.

-

Back-extract the aqueous phase twice with 500 mL of methyl tert-butyl ether.

-

Combine all organic phases and wash once with 800 mL of 10% aqueous sodium hydroxide, followed by one wash with 400 mL of water.

-

Combine the two aqueous phases from the washes and adjust the pH to 2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous phase three times with 500 mL of dichloromethane.

-

Combine the dichloromethane extracts and wash once with 10% hydrochloric acid.

-

-

Purification: Dry the organic phase over anhydrous sodium sulfate. Remove the solvent by distillation under vacuum to yield 2-fluoro-6-hydroxybenzonitrile.

| Parameter | Value |

| Starting Material | 2-Fluoro-6-methoxybenzonitrile |

| Reagent | Pyridinium hydrochloride |

| Temperature | 190 °C |

| Reaction Time | 5 hours |

| Typical Yield | 87% |

Table 1: Summary of reaction parameters for the synthesis of 2-fluoro-6-hydroxybenzonitrile.

Part 2: Introduction of the Difluoromethoxy Group

This stage involves the critical difluoromethylation of the phenolic hydroxyl group of 2-fluoro-6-hydroxybenzonitrile.

Causality in Reagent Selection

The choice of difluoromethylating agent is crucial for a successful and scalable synthesis. While reagents like chlorodifluoromethane have been used, they present challenges due to their gaseous nature, toxicity, and potential for side reactions.[1][2] Sodium chlorodifluoroacetate (ClCF₂COONa) is a preferable alternative as it is a stable, commercially available solid with a lower environmental impact.[1][2][3] The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene in situ, which is then trapped by the phenoxide.[1][2]

Experimental Protocol: Difluoromethylation of 2-Fluoro-6-hydroxybenzonitrile[1][4]

-

Reaction Setup: In a flask equipped with a condenser and under a nitrogen atmosphere, dissolve 2-fluoro-6-hydroxybenzonitrile (1 equivalent) and potassium carbonate (2 equivalents) in dry DMF and water (approximately 8:1 v/v).

-

Degassing: Degas the solution with nitrogen for 1 hour with stirring.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.8 equivalents) in one portion under a stream of nitrogen.

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir for 2 hours. Vigorous bubbling should be observed upon heating.

-

Work-up and Isolation:

-

After 2 hours, confirm reaction completion by TLC analysis.

-

Cool the reaction flask to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)-6-fluorobenzonitrile.

Part 3: Reduction of the Nitrile to the Benzylamine

The penultimate step is the reduction of the nitrile group in 2-(difluoromethoxy)-6-fluorobenzonitrile to the corresponding primary amine.

Rationale for the Choice of Reducing Agent

Several reagents can effect the reduction of nitriles to primary amines. While powerful reducing agents like lithium aluminum hydride (LAH) are effective, they can be hazardous, especially on a larger scale. Catalytic hydrogenation using Raney nickel is a milder and often safer alternative that provides good to excellent yields of the primary amine with minimal formation of secondary or tertiary amine byproducts.[4]

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation[7]

-

Catalyst Preparation: Prepare W-6 Raney nickel catalyst by digesting a nickel-aluminum alloy with a sodium hydroxide solution. The catalyst should be thoroughly washed with water and then ethanol before use.

-

Reaction Setup: In a hydrogenation vessel, suspend 2-(difluoromethoxy)-6-fluorobenzonitrile (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add the prepared Raney nickel catalyst (approximately 10-20% by weight of the nitrile) to the suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be kept wet with solvent at all times.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(difluoromethoxy)-6-fluorobenzylamine.

-

Part 4: Formation and Isolation of the Hydrochloride Salt

The final step is the conversion of the free base to its more stable and handleable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 2-(difluoromethoxy)-6-fluorobenzylamine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ether (or a solution of HCl gas in a suitable solvent) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization and Analytical Data

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed at each stage.

| Compound | Expected ¹H NMR Signals (CDCl₃) | Expected ¹³C NMR Signals (CDCl₃) | Expected Mass (m/z) [M+H]⁺ |

| 2-Fluoro-6-hydroxybenzonitrile | Aromatic protons (δ 6.8-7.6), Hydroxyl proton (broad singlet) | Aromatic carbons, Nitrile carbon (δ ~115-120) | 138.03 |

| 2-(Difluoromethoxy)-6-fluorobenzonitrile | Aromatic protons, Triplet for -OCHF₂ (δ ~6.5) | Aromatic carbons, Nitrile carbon, Triplet for -OCHF₂ (δ ~115) | 188.04 |

| 2-(Difluoromethoxy)-6-fluorobenzylamine | Aromatic protons, Triplet for -OCHF₂, Singlet for -CH₂NH₂, Broad singlet for -NH₂ | Aromatic carbons, Methylene carbon (δ ~40-45), Triplet for -OCHF₂ | 190.07 |

| 2-(Difluoromethoxy)-6-fluorobenzylamine HCl | Aromatic protons, Triplet for -OCHF₂, Singlet for -CH₂NH₃⁺, Broad singlet for -NH₃⁺ | Aromatic carbons, Methylene carbon, Triplet for -OCHF₂ | 190.07 (free base) |

Table 2: Expected Analytical Data for Key Compounds in the Synthesis.

Figure 2: Analytical workflow for monitoring and characterizing the synthesis.

Conclusion

This in-depth technical guide outlines a reliable and well-reasoned synthetic pathway for the preparation of this compound. By providing detailed experimental protocols and the scientific rationale behind the choice of reagents and reaction conditions, this document serves as a valuable resource for researchers engaged in the synthesis of fluorinated building blocks for drug discovery and development. The presented methodology emphasizes safety, efficiency, and scalability, ensuring its practical utility in a laboratory setting.

References

A Foundational Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No: 1354951-46-4), a fluorinated benzylamine derivative of significant interest to medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public-domain literature, this document synthesizes information from commercial suppliers with established chemical principles to present inferred properties, a proposed synthetic pathway, and robust analytical protocols. This guide is designed to serve as a foundational resource for researchers, enabling them to leverage the unique structural motifs of this compound in the design of novel therapeutic agents. We will explore the strategic rationale for its use, grounded in the well-documented impact of fluorine and difluoromethoxy groups on metabolic stability, potency, and overall pharmacological profiles of bioactive molecules.

Introduction: The Strategic Value of Fluorination in Benzylamine Scaffolds

The incorporation of fluorine into small molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of fluorine can influence lipophilicity, pKa, metabolic stability, and binding affinity, often leading to enhanced therapeutic profiles.[1][2][3] this compound presents a compelling scaffold, combining three key structural features: a benzylamine core, a fluorine substituent on the aromatic ring, and a difluoromethoxy (-OCF₂H) group.

The benzylamine framework is a common feature in a wide range of biologically active compounds. The fluorine atom at the 6-position, along with the difluoromethoxy group at the 2-position, introduces significant electronic and steric modifications. The difluoromethoxy group, in particular, is increasingly utilized as a metabolically robust bioisostere for a methoxy or hydroxyl group.[4] Its unique properties can prevent O-demethylation, a common metabolic pathway, thereby increasing the compound's half-life and bioavailability.[4] This guide will provide the foundational knowledge necessary to synthesize, characterize, and strategically deploy this promising chemical entity.

Physicochemical and Structural Properties

While detailed experimental data is scarce, the fundamental properties of this compound have been compiled from reputable chemical suppliers. These properties form the basis for handling, storage, and initial experimental design.

| Property | Value | Source |

| CAS Number | 1354951-46-4 | [5][6][7][8] |

| Molecular Formula | C₈H₉ClF₃NO | [5][7] |

| Molecular Weight | 227.61 g/mol | [5][7] |

| Appearance | Off-white to light yellow solid | [6] |

| Purity | ≥95% | [5][8][9] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6][7] |

| SMILES | NCC1=C(F)C=CC=C1OC(F)F.[H]Cl | [5][7] |

Proposed Synthetic Pathway and Experimental Protocols

A validated, peer-reviewed synthesis for this compound is not currently published. However, a logical and robust multi-step pathway can be proposed based on established organofluorine chemistry and standard synthetic transformations. The pathway commences from a commercially available precursor and is designed for high yield and purity.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-(DIFLUOROMETHOXY)-6-FLUOROBENZYL AMINE HCL | 1354951-46-4 [m.chemicalbook.com]

- 7. 1354951-46-4|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:1354951-46-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 9. This compound - CAS:1354951-46-4 - 阿镁生物 [amaybio.com]

An In-Depth Technical Guide on 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride: Elucidating a Path Forward in the Absence of Direct Mechanistic Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4). A comprehensive search of publicly available scientific literature, patent databases, and chemical repositories reveals a significant gap in the understanding of this compound's specific mechanism of action. While commercially available as a research chemical, no detailed pharmacological or biological studies have been published to date that elucidate its molecular targets or signaling pathways. This guide, therefore, serves not as a definitive treatise on its mechanism, but as a foundational document for researchers. It will provide a thorough characterization of the molecule based on its chemical structure, offer insights gleaned from structurally related compounds, and propose a strategic framework for initiating research to uncover its biological activity and potential therapeutic applications.

Introduction: A Molecule of Untapped Potential

This compound is a fluorinated benzylamine derivative.[1][2][3] The presence of a difluoromethoxy group and a fluorine atom on the benzene ring suggests a molecule designed with drug-like properties in mind. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a lead compound. The benzylamine scaffold is a versatile starting point for the synthesis of a wide array of biologically active molecules.

However, despite its availability from various chemical suppliers, a thorough investigation into its biological effects is conspicuously absent from the scientific record. This presents both a challenge and an opportunity for the research community. The lack of existing data means that the field is wide open for novel discoveries, but it also necessitates a foundational, hypothesis-driven approach to its study.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of this compound is the first step in designing relevant biological assays.

| Property | Value | Source |

| CAS Number | 1354951-46-4 | [1][2][3] |

| Molecular Formula | C₈H₉ClF₃NO | [1] |

| Molecular Weight | 227.61 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

The key structural features that may inform its biological activity are:

-

The Benzylamine Core: This moiety is present in numerous neurotransmitter analogues and other centrally acting agents.

-

The Difluoromethoxy Group: This group can act as a bioisostere for other functional groups and can influence lipophilicity and metabolic stability.

-

The 6-Fluoro Substituent: The position and nature of this halogen can significantly impact binding to target proteins.

Insights from Structurally Related Compounds: Formulating a Hypothesis

In the absence of direct evidence, we can draw plausible hypotheses from the known activities of structurally analogous compounds. This approach, while speculative, provides a rational basis for initial screening efforts.

Potential as an Enzyme Inhibitor

The benzylamine scaffold is a common feature in various enzyme inhibitors. For instance, derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial activity. While the subject compound is a benzylamine and not a benzamide, this suggests that the substituted benzene ring could fit into the active site of certain enzymes.

Neurological and Psychiatric Applications

The core benzylamine structure is reminiscent of several centrally active compounds. For example, certain fluoroalkoxy-substituted benzamides have been patented for their use as cyclic nucleotide phosphodiesterase inhibitors, which have applications in treating a range of neurological and psychiatric disorders.

Anticancer Potential

Fluorinated compounds have a rich history in oncology. For example, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated for their anti-proliferative activity, showing inhibition of tubulin polymerization and steroid sulfatase. This highlights the potential for the difluoromethoxy group to contribute to anticancer effects.

Proposed Research Workflow: A Roadmap to Uncovering the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is recommended. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Experimental Protocols

Phase 1: Initial Screening

-

High-Throughput Screening (HTS):

-

Objective: To rapidly assess the compound's activity against a large panel of diverse biological targets.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Utilize commercially available HTS panels that include a broad range of targets such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

-

Perform primary screens at a single concentration (e.g., 10 µM) to identify initial "hits."

-

Validate hits through confirmatory screens.

-

-

Phase 2: In Vitro Validation

-

Dose-Response Assays:

-

Objective: To determine the potency (IC50 or EC50) of the compound against the validated hits from Phase 1.

-

Methodology:

-

Prepare a serial dilution of the compound.

-

Perform the relevant in vitro assay (e.g., enzyme activity, receptor binding) with the varying concentrations of the compound.

-

Plot the response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

-

-

Phase 3: Mechanistic Elucidation

-

Signaling Pathway Analysis:

-

Objective: To identify the downstream signaling pathways affected by the compound's interaction with its target.

-

Methodology (Example for a kinase inhibitor):

-

Treat cells with the compound at various concentrations and for different time points.

-

Prepare cell lysates and perform Western blotting to assess the phosphorylation status of downstream substrates of the target kinase.

-

Utilize reporter gene assays (e.g., luciferase) to measure the activity of transcription factors regulated by the signaling pathway.

-

-

Conclusion and Future Directions

This compound represents a molecule with intriguing structural features that suggest potential biological activity. However, the current lack of published data on its mechanism of action underscores the need for foundational research. This guide has provided a comprehensive overview of the available information and, more importantly, has laid out a clear and logical research plan for its systematic investigation. By following the proposed workflow, researchers can begin to unravel the biological mysteries of this compound and potentially unlock new therapeutic avenues. The path forward requires a commitment to rigorous, hypothesis-driven science, and the discoveries that lie ahead hold the promise of advancing our understanding of pharmacology and drug development.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a fluorinated benzylamine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical rationale, plausible synthetic pathways, and potential applications, grounding our discussion in established chemical principles and data from analogous structures. While specific peer-reviewed data on this exact molecule is limited, this document serves as a robust foundational resource for its synthesis, characterization, and utilization in research settings.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5]

The subject of this guide, this compound, incorporates two key fluorine-containing motifs: a 6-fluoro substituent and a 2-(difluoromethoxy) group. The difluoromethoxy group is often employed as a bioisostere of a methoxy group. Its purpose is to block metabolic O-demethylation, a common pathway for drug deactivation, thereby improving the compound's in vivo stability and bioavailability.[6]

Physicochemical Properties and Structural Data

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1354951-46-4 | [7] |

| Molecular Formula | C₈H₉ClF₃NO | [7] |

| Molecular Weight | 227.61 g/mol | [7] |

| Appearance | Solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [7] |

| SMILES Code | NCC1=C(F)C=CC=C1OC(F)F.[H]Cl | [7] |

Proposed Synthetic Pathways

Route 1: Reductive Amination of 2-(Difluoromethoxy)-6-fluorobenzaldehyde

This is a common and efficient method for the synthesis of benzylamines. The overall workflow is depicted below.

Caption: Proposed synthesis via reductive amination.

Step-by-step Experimental Protocol:

-

Imine Formation: To a solution of 2-(Difluoromethoxy)-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add an ammonia source (e.g., ammonium acetate, 10 eq).

-

Reduction: To the solution from Step 1, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction is stirred until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route 2: Reduction of 2-(Difluoromethoxy)-6-fluorobenzonitrile

This alternative route involves the reduction of a nitrile to the corresponding primary amine.

Caption: Proposed synthesis via nitrile reduction.

Step-by-step Experimental Protocol:

-

Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF). Cool the suspension to 0°C. Add a solution of 2-(Difluoromethoxy)-6-fluorobenzonitrile (1.0 eq) in dry THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux until the starting nitrile is consumed (monitored by TLC).

-

Work-up: Cautiously quench the reaction at 0°C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Purification and Salt Formation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography if necessary. For salt formation, follow steps 4 and 5 as described in Route 1.

Potential Applications in Drug Discovery

While specific biological activities of this compound have not been reported, its structural motifs suggest significant potential as a building block in the synthesis of novel therapeutic agents.

-

Metabolic Stability: As previously mentioned, the difluoromethoxy group can enhance metabolic stability by preventing O-demethylation, making it a valuable substitute for the more metabolically labile methoxy group.[6]

-

Modulation of Physicochemical Properties: The presence of both the difluoromethoxy and fluoro groups will influence the molecule's lipophilicity and pKa. These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

-

Scaffold for Biologically Active Molecules: Benzylamines are common scaffolds in a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists/antagonists, and central nervous system agents. This molecule provides a unique, fluorinated starting point for the synthesis of new chemical entities in these areas.

Analytical Characterization (Predicted)

Specific, publicly available analytical data (NMR, IR, MS) for this compound is currently unavailable. However, based on the known spectra of similar compounds, such as 2-fluorobenzylamine and 2,6-difluorobenzylamine, we can predict the key features that would be expected.[8][9][10] A general protocol for acquiring such data is also provided.

General NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expect to see signals for the aromatic protons, the benzylic CH₂ protons, and the amine (or ammonium) protons. The difluoromethoxy group will present as a triplet.

-

¹³C NMR: Acquire a proton-decoupled spectrum. The carbon atoms attached to fluorine will exhibit coupling (doublets or triplets).

-

¹⁹F NMR: This spectrum will show signals for the two distinct fluorine environments: the aromatic fluorine and the difluoromethoxy group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar benzylamine derivatives, the following precautions are recommended.[11][12][13][14] It is imperative to consult a comprehensive and compound-specific SDS from the supplier before handling.

-

General Hazards: Corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its strategic incorporation of fluorine is intended to confer advantageous properties, particularly enhanced metabolic stability. While detailed experimental data on this specific compound is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications by drawing on established chemical principles and data from closely related analogues. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully unlock the potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1354951-46-4|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.no [fishersci.no]

A Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: Synthesis, Properties, and Scientific Context

This in-depth technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4). While specific discovery and historical literature for this exact compound is not extensively published, this guide constructs a robust scientific narrative based on established principles of organic synthesis and medicinal chemistry. We will explore its molecular architecture, propose a detailed synthetic pathway with experimental protocols, and discuss the strategic importance of its constituent functional groups for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a fluorinated organic compound whose structure suggests significant potential in medicinal chemistry.[1][2][3] The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[4][5][6]

The two key features of this molecule are the 2-fluoro and 6-(difluoromethoxy) substituents on the benzylamine core.

-

Fluorine Substitution : The presence of a fluorine atom can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

-

Difluoromethoxy Group (-OCF₂H) : This group is of particular interest as it serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4] It is a moderately lipophilic hydrogen bond donor, a rare combination that can enhance membrane permeability and metabolic stability while maintaining crucial interactions with target proteins.[4][5] The replacement of a metabolically labile methoxy group with a difluoromethoxy group can prevent O-demethylation, thereby extending a drug's half-life.[5]

This guide will provide a plausible and detailed synthetic route to this compound, empowering researchers to synthesize this and structurally related compounds for further investigation.

Physicochemical Properties and Molecular Attributes

The unique properties of the difluoromethoxy group provide a strategic advantage in drug design.[5] It offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, often with intermediate properties that allow for fine-tuning of molecular characteristics.[5]

| Property | Influence of the Difluoromethoxy Group |

| Lipophilicity | Generally increases lipophilicity compared to a methoxy group, but less so than a trifluoromethoxy group, which can improve oral absorption and membrane permeability.[4] |

| Hydrogen Bonding | The polarized C-H bond allows the group to act as a hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups.[5] |

| Metabolic Stability | The strong carbon-fluorine bonds lead to high resistance to oxidative metabolism compared to a methoxy group, potentially leading to a longer drug half-life.[5] |

| Electronic Effects | It is a weakly electron-withdrawing group, which can influence the pKa of nearby functional groups.[4][5] |

Proposed Retrosynthetic Analysis and Synthetic Pathway

A logical retrosynthetic analysis of this compound suggests a pathway that begins with a commercially available precursor, 2,3-Difluoro-6-hydroxy-benzonitrile. The synthesis can be envisioned in three main stages:

-

Selective Difluoromethoxylation : Introduction of the difluoromethoxy group at the hydroxyl position.

-

Reduction of the Nitrile : Conversion of the nitrile group to a primary amine.

-

Salt Formation : Conversion of the resulting benzylamine to its hydrochloride salt for improved stability and handling.

References

- 1. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS No: 1354951-46-4) is not publicly available. This guide has been meticulously compiled by synthesizing data from supplier information, the safety profile of its free base, and SDSs of structurally analogous compounds. The information herein is intended for use by qualified researchers and scientists and should be supplemented by a thorough internal risk assessment before handling this chemical.

Chemical Identification and Physicochemical Properties

This compound is a fluorinated aromatic amine derivative. The presence of difluoromethoxy and fluoro groups on the benzylamine core significantly influences its reactivity and biological properties, making it a compound of interest in medicinal chemistry and drug development.

| Property | Value | Source(s) |

| CAS Number | 1354951-46-4 | [1][2][3][4] |

| Molecular Formula | C₈H₉ClF₃NO | [1][2][4] |

| Molecular Weight | 227.61 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥95% | [1][5] |

| Storage Conditions | Store at room temperature or 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1][2][3] |

Hazard Identification and Classification

While specific GHS classifications for the hydrochloride salt are unavailable, data for the free base, (2-(Difluoromethoxy)-6-fluorophenyl)methanamine, and related fluorinated benzylamines indicate the following potential hazards[6][7][8][9]:

-

Skin Irritation/Corrosion: Expected to be a skin irritant and potentially corrosive. Similar benzylamines are classified as causing severe skin burns[9].

-

Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage[7][9].

-

Respiratory Irritation: May cause respiratory tract irritation[7].

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled, based on data from analogous compounds[10][11][12].

Upon thermal decomposition, halogenated organic compounds can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF)[6][7][13].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[14][15].

-

Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of chemical vapors[13].

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation[6][11].

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with this hazardous chemical[15][16].

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing[15].

-

Hand Protection: Wear impervious chemical-resistant gloves. Given the halogenated nature of the compound, consult the glove manufacturer's compatibility chart. Double-gloving is recommended as a best practice[15].

-

Body Protection: A flame-resistant lab coat must be worn at all times. For operations with a higher risk of exposure, a chemical-resistant apron should be used[15].

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Caption: Core PPE for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for ensuring laboratory safety.

Handling

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing[13].

-

Avoid Inhalation: Do not breathe dust or vapors. Ensure all transfers are performed in a way that minimizes aerosolization[7][11].

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday[13][17]. Contaminated clothing should be removed immediately and washed before reuse[7][10].

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[6].

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area[2][6][13].

-

Inert Atmosphere: For long-term stability, storing under an inert atmosphere as recommended by suppliers is best practice[2][3].

-

Segregation: Store away from incompatible materials to prevent hazardous reactions[15]. The storage area should be designated for corrosive materials[6].

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7][8].

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7][18][19].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][10][11].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][9]. Ingestion of corrosive materials can cause severe damage and perforation of the digestive tract[6][18].

References

- 1. chemscene.com [chemscene.com]

- 2. 1354951-46-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(DIFLUOROMETHOXY)-6-FLUOROBENZYL AMINE HCL | 1354951-46-4 [m.chemicalbook.com]

- 4. This compound - CAS:1354951-46-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 5. This compound - CAS:1354951-46-4 - 阿镁生物 [amaybio.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chemos.de [chemos.de]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.no [fishersci.no]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS: 1354951-46-4), a key intermediate in pharmaceutical development. While publicly available experimental spectra for this specific salt are limited, this document leverages first-principle analysis and data from structurally analogous compounds to construct a detailed, predictive characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein serve as a robust framework for researchers engaged in the synthesis, quality control, and analytical development of this and related fluorinated compounds.

Introduction and Molecular Structure Overview

This compound is a substituted aromatic amine salt with significant potential in medicinal chemistry. The presence of multiple fluorine atoms imparts unique properties, such as altered metabolic stability and binding affinity, making precise structural verification paramount. Spectroscopic analysis is the cornerstone of this verification process, providing unambiguous confirmation of identity, purity, and structural integrity.

The molecule's structure can be deconstructed into several key components, each contributing a distinct signal to the overall spectroscopic profile:

-

A 1,2,3-trisubstituted benzene ring: The substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons and carbons.

-

A difluoromethoxy group (-OCHF₂): This group provides highly characteristic signals in ¹H, ¹³C, and ¹⁹F NMR due to strong carbon-fluorine and proton-fluorine couplings.

-

A benzylic amine hydrochloride (-CH₂NH₃⁺Cl⁻): The methylene protons and the acidic ammonium protons are key reporters in ¹H NMR.

-

An ortho-fluorine substituent: This aromatic fluorine atom introduces further complexity and diagnostic information into the ¹³C and ¹⁹F NMR spectra.

This guide will systematically predict the spectroscopic output from each of these fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for complete characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for each type of non-equivalent proton. The ammonium protons (NH₃⁺) may appear as a broad singlet and can exchange with deuterium in solvents like D₂O, leading to their disappearance, which is a useful diagnostic test. The difluoromethoxy group's proton will present as a triplet due to coupling with the two adjacent fluorine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.20 - 7.60 | Multiplet (m) | N/A | Ar-H |

| Difluoromethoxy | 6.80 - 7.10 | Triplet (t) | JHF ≈ 73-75 Hz | O-CH F₂ |

| Methylene | 4.10 - 4.30 | Singlet (s) or Triplet (t) | JHNCH ≈ 5-7 Hz (if coupled) | Ar-CH ₂-N |

| Ammonium | 8.50 - 9.50 | Broad Singlet (br s) | N/A | -NH ₃⁺ |

Causality Note: The significant downfield shift of the -OCHF₂ proton is caused by the powerful deshielding effect of the attached oxygen and two fluorine atoms. The triplet multiplicity is a direct result of the through-bond coupling to two equivalent ¹⁹F nuclei, as dictated by the n+1 rule (where n=2).

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal eight distinct carbon signals. The carbons attached to fluorine will appear as doublets or triplets due to C-F coupling, a key feature for assigning the fluorinated positions.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic C-F | 160 - 164 | Doublet (d) | ¹JCF ≈ 245-255 Hz | C -F |

| Aromatic C-O | 148 - 152 | Triplet (t) | ²JCF ≈ 30-35 Hz | C -OCHF₂ |

| Aromatic C-H | 115 - 135 | Singlet (s) or Doublet (d) | JCF may be observed | Ar-C H |

| Aromatic C-CH₂ | 120 - 125 | Doublet (d) | ²JCF ≈ 20-25 Hz | C -CH₂ |

| Difluoromethoxy | 114 - 118 | Triplet (t) | ¹JCF ≈ 235-245 Hz | O-C HF₂ |

| Methylene | 35 - 40 | Singlet (s) | N/A | Ar-C H₂-N |

Causality Note: The magnitude of the coupling constant (J) is indicative of the number of bonds separating the coupled nuclei. Large one-bond couplings (¹JCF) are characteristic of a direct C-F bond, providing definitive evidence for the location of fluorine substituents.

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the fluorine environments. Two distinct signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Fluorine | -110 to -120 | Multiplet (m) | N/A | Ar-F |

| Difluoromethoxy | -80 to -90 | Doublet (d) | JFH ≈ 73-75 Hz | O-CHF ₂ |

Causality Note: The doublet for the -OCHF₂ fluorines arises from their coupling to the single adjacent proton. This reciprocal relationship (triplet in ¹H NMR, doublet in ¹⁹F NMR) is a powerful confirmation of the -OCHF₂ group's presence.

Protocol: NMR Data Acquisition (Representative)

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multi-nuclear probe.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire data using a standard pulse program, referencing to an external standard like CFCl₃ (δ = 0 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR).

Visualization: NMR Structural Correlation

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive framework for the effective utilization of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a valuable fluorinated building block in modern medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethoxy (-OCF₂H) group and a fluorine atom onto the benzylamine scaffold offers a unique combination of physicochemical properties that can enhance the metabolic stability, lipophilicity, and target-binding affinity of synthesized molecules. This document outlines the foundational principles, safety considerations, and detailed experimental protocols for the application of this reagent in common synthetic transformations, such as amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Strategic Advantage of Fluorinated Benzylamines in Drug Discovery

The prevalence of fluorine in pharmaceuticals has grown exponentially over the past several decades, with fluorinated compounds consistently representing a significant portion of newly approved drugs. This trend is driven by the profound and often beneficial effects that fluorine substitution can have on a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethoxy group, in particular, has emerged as a bioisostere for the methoxy group, offering increased metabolic stability by circumventing O-demethylation pathways.

This compound serves as a key intermediate for introducing the 2-(difluoromethoxy)-6-fluorobenzyl moiety into a target molecule. The presence of the ortho-fluorine atom can further modulate the pKa of the benzylamine and influence the conformation of the molecule, potentially leading to enhanced binding to biological targets. This guide will focus on the practical application of this building block, with an emphasis on amide bond formation, a ubiquitous transformation in the synthesis of biologically active compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 1354951-46-4 | [ChemScene[1]](--INVALID-LINK--), [BLD Pharm[2]](--INVALID-LINK--) |

| Molecular Formula | C₈H₉ClF₃NO | [ChemScene[1]](--INVALID-LINK--) |

| Molecular Weight | 227.61 g/mol | [ChemScene[1]](--INVALID-LINK--) |

| Appearance | Off-white to light yellow solid | [ChemicalBook[3]](--INVALID-LINK--) |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). | [BLD Pharm[4]](--INVALID-LINK--) |

2.1. Handling and Safety Precautions

As a hydrochloride salt, this compound is a solid that is generally easier to handle and weigh than its freebase counterpart. However, like all amine hydrochlorides, it is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6]

2.2. Storage and Stability

The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation from moisture and atmospheric components.[4] Amine hydrochloride salts are generally more stable than the corresponding free bases, which can be susceptible to oxidation and carboxylation upon exposure to air.

Experimental Protocols: Amide Bond Formation

The primary amine functionality of 2-(Difluoromethoxy)-6-fluorobenzylamine makes it an ideal substrate for acylation to form a stable amide bond. This is a fundamental transformation for linking this fluorinated moiety to other molecular fragments.

3.1. Liberation of the Free Amine

Prior to its use in most coupling reactions, the free amine must be liberated from its hydrochloride salt. This is typically achieved by treatment with a suitable base.

Caption: Workflow for the liberation of the free amine.

Protocol 3.1: Free Amine Generation

-

Dissolution: Suspend 1.0 equivalent of this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (10 mL per gram of hydrochloride salt).

-

Neutralization: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise while stirring until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer with brine (saturated aqueous NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter and concentrate the organic layer under reduced pressure to yield the free amine, which should be used immediately in the subsequent reaction.

3.2. Method A: Acylation with an Acyl Chloride

This is a robust and direct method for amide bond formation, particularly when the desired acyl chloride is commercially available or readily synthesized.

Caption: Experimental workflow for acylation with an acyl chloride.

Protocol 3.2: Amide Synthesis via Acyl Chloride

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the freshly prepared 2-(Difluoromethoxy)-6-fluorobenzylamine (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.). Cool the mixture to 0°C in an ice bath.

-

Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.2 equiv.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with DCM or EtOAc.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-(difluoromethoxy)-6-fluorobenzyl)amide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

-

Tertiary Amine Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the primary amine in reacting with the acyl chloride.

-

Controlled Addition at 0°C: The reaction is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize the formation of side products.

Data Interpretation and Characterization

The successful synthesis of the target amide should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of a new amide N-H proton signal (typically a broad singlet or triplet), and characteristic signals for the acyl group. A downfield shift of the benzylic CH₂ protons is also expected. |

| ¹⁹F NMR | Signals corresponding to the -OCF₂H group (typically a triplet) and the aromatic C-F group (a multiplet). |

| ¹³C NMR | Appearance of a new carbonyl carbon signal for the amide bond (typically in the range of 165-175 ppm). |

| Mass Spectrometry (LC-MS or HRMS) | Observation of the molecular ion peak corresponding to the calculated exact mass of the product. |

Broader Applications and Future Directions

While this guide has focused on amide bond formation, this compound is a versatile building block for a range of other synthetic transformations, including:

-

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to generate secondary or tertiary amines.

-

Synthesis of Heterocycles: The amine functionality can be incorporated into various heterocyclic ring systems of medicinal interest.

The continued development of novel synthetic methodologies will undoubtedly expand the utility of this and other fluorinated building blocks, enabling the synthesis of increasingly complex and effective therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. 1354951-46-4|this compound|BLD Pharm [bldpharm.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. US8471023B2 - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride using Validated Chromatographic and Spectroscopic Methods

Abstract: This document provides comprehensive protocols for the quantitative analysis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The primary method detailed is a validated High-Performance Liquid Chromatography (HPLC) with UV detection, designed for accuracy, precision, and robustness in quality control and research environments. Additionally, alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, are discussed. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are framed within the context of international regulatory standards, specifically the ICH Q2(R1) guidelines on analytical method validation.[1][2][3]

Introduction

This compound (CAS No. 1354951-46-4) is an aromatic amine derivative whose precise quantification is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[4] The presence of fluorine and a difluoromethoxy group imparts unique chemical properties that necessitate robust and well-characterized analytical methods. In drug development, accurate measurement of this compound is essential for reaction monitoring, purity assessment, stability testing, and final product release.

This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method as the principal technique for assay and impurity determination. The guide also explores the utility of GC-MS for volatile impurity analysis and UV-Vis spectrophotometry for rapid, high-throughput screening. The protocols are designed to be self-validating, providing researchers and quality control analysts with the tools to implement these methods effectively and in compliance with Good Manufacturing Practices (GMP).

General Analytical Workflow

The successful quantification of any analyte follows a structured workflow, from sample handling to final data interpretation. This process ensures that results are both reproducible and reliable. The main objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5]

Caption: General workflow for quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is the cornerstone technique for the analysis of non-volatile and thermally labile compounds common in the pharmaceutical industry. The developed RP-HPLC method provides excellent specificity and sensitivity for this compound.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The hydrochloride salt form of the amine requires a buffered mobile phase to ensure consistent ionization state and prevent poor peak shape, such as splitting, which can occur with unbuffered systems.[6] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard, using a UV detector set at a wavelength where the aromatic rings exhibit strong absorbance.

Instrumentation and Materials

-

HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

-

Reference Standard: this compound (Purity ≥ 99.5%).

-

Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or equivalent).

Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of the analyte.

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | Provides excellent retention and separation for aromatic compounds. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) in Water | The buffer controls the pH to ensure the amine is consistently protonated, leading to sharp, symmetrical peaks.[6] |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |

| Gradient | 20% B to 70% B over 15 minutes, then hold for 3 min, return to initial | A gradient elution ensures that the main analyte is well-resolved from potential early and late-eluting impurities.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |